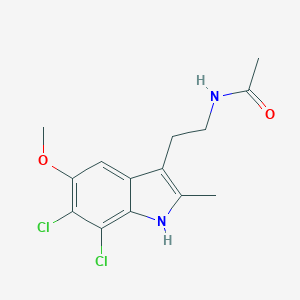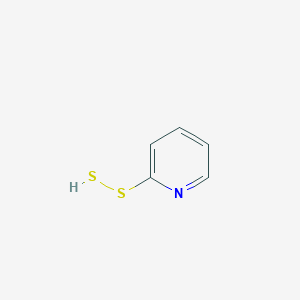
Pyridine-2-dithioperoxol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine-2-dithioperoxol (PDTP) is a sulfur-containing heterocyclic compound that has gained significant attention in scientific research due to its unique properties. PDTP is a potent oxidant that has been shown to have a wide range of applications in various fields, including organic synthesis, catalysis, and biochemistry. In
Mecanismo De Acción
Pyridine-2-dithioperoxol is a potent oxidant that can oxidize a wide range of organic and inorganic compounds. The mechanism of action of Pyridine-2-dithioperoxol involves the transfer of an oxygen atom from the peroxide group to the substrate, resulting in the formation of a sulfenic acid intermediate. The sulfenic acid intermediate can then undergo further oxidation to form a sulfinic acid or a sulfonic acid. The mechanism of action of Pyridine-2-dithioperoxol is highly dependent on the nature of the substrate and the reaction conditions.
Efectos Bioquímicos Y Fisiológicos
Pyridine-2-dithioperoxol has been shown to have a wide range of biochemical and physiological effects. Pyridine-2-dithioperoxol can selectively oxidize cysteine residues in proteins, which can alter their activity and function. Pyridine-2-dithioperoxol has also been shown to induce apoptosis in cancer cells by disrupting the redox balance. Pyridine-2-dithioperoxol has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Pyridine-2-dithioperoxol has also been shown to have neuroprotective effects by reducing oxidative stress in neuronal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyridine-2-dithioperoxol has several advantages for lab experiments. Pyridine-2-dithioperoxol is a highly selective oxidant that can selectively oxidize cysteine residues in proteins. Pyridine-2-dithioperoxol is also a potent oxidant that can oxidize a wide range of organic and inorganic compounds. However, Pyridine-2-dithioperoxol has some limitations for lab experiments. Pyridine-2-dithioperoxol is a highly reactive compound that can decompose rapidly in the presence of air or moisture. Pyridine-2-dithioperoxol is also a toxic compound that requires proper handling and disposal.
Direcciones Futuras
Pyridine-2-dithioperoxol has several potential future directions for research. Pyridine-2-dithioperoxol can be further explored for its potential applications in organic synthesis and catalysis. Pyridine-2-dithioperoxol can also be further studied for its potential applications in biochemistry and medicine. Pyridine-2-dithioperoxol can be used as a tool for studying the redox regulation of proteins and enzymes. Pyridine-2-dithioperoxol can also be explored for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases.
Conclusion:
In conclusion, Pyridine-2-dithioperoxol is a sulfur-containing heterocyclic compound that has gained significant attention in scientific research due to its unique properties. Pyridine-2-dithioperoxol has a wide range of applications in various fields, including organic synthesis, catalysis, and biochemistry. Pyridine-2-dithioperoxol is a potent oxidant that can selectively oxidize cysteine residues in proteins and has several biochemical and physiological effects. Pyridine-2-dithioperoxol has several advantages for lab experiments but also has some limitations. Pyridine-2-dithioperoxol has several potential future directions for research, including its potential applications in medicine and therapeutic interventions.
Métodos De Síntesis
Pyridine-2-dithioperoxol can be synthesized by the reaction of pyridine-2-thiol with hydrogen peroxide in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes oxidation to form Pyridine-2-dithioperoxol. The yield of Pyridine-2-dithioperoxol can be improved by using excess hydrogen peroxide and a high concentration of the acid catalyst.
Aplicaciones Científicas De Investigación
Pyridine-2-dithioperoxol has been extensively studied for its potential applications in various fields of research. In organic synthesis, Pyridine-2-dithioperoxol has been used as a powerful oxidant for the conversion of alcohols to aldehydes or ketones. Pyridine-2-dithioperoxol has also been used as a catalyst for the oxidation of sulfides to sulfoxides and sulfones. In biochemistry, Pyridine-2-dithioperoxol has been used as a tool for studying the redox regulation of proteins and enzymes. Pyridine-2-dithioperoxol has been shown to selectively oxidize cysteine residues in proteins, which can alter their activity and function.
Propiedades
Número CAS |
105988-28-1 |
|---|---|
Nombre del producto |
Pyridine-2-dithioperoxol |
Fórmula molecular |
C5H5NS2 |
Peso molecular |
143.2 g/mol |
Nombre IUPAC |
2-(disulfanyl)pyridine |
InChI |
InChI=1S/C5H5NS2/c7-8-5-3-1-2-4-6-5/h1-4,7H |
Clave InChI |
ROJBIOJYHVAOFT-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)SS |
SMILES canónico |
C1=CC=NC(=C1)SS |
Sinónimos |
2-Pyridinesulfenothioicacid(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



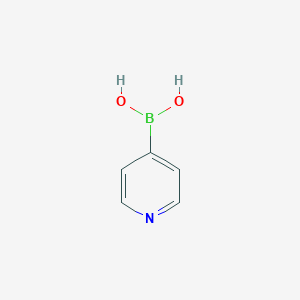
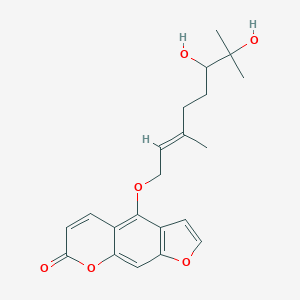

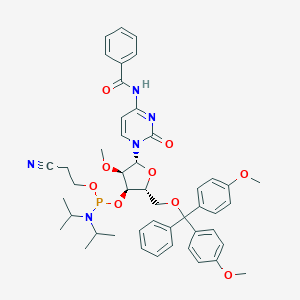
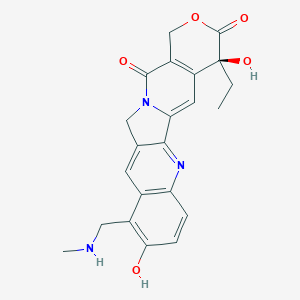
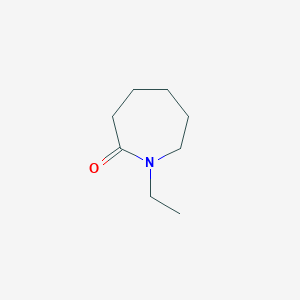

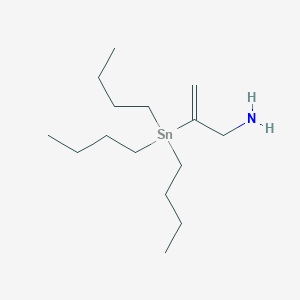
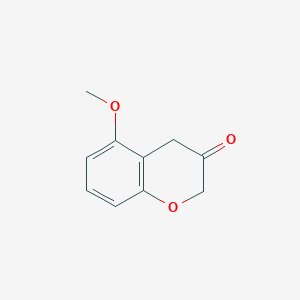


![2-[(Diisopropylamino)carbonyl]phenylboronic acid](/img/structure/B27341.png)

